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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY-1797, a potent and selective P2X4

receptor antagonist, with other alternative inhibitors. We present supporting experimental data,

detailed protocols for key assays, and visualizations of the P2X4 signaling pathway and

experimental workflows to aid researchers in designing and interpreting experiments aimed at

confirming P2X4 receptor blockade in cellular systems.

Performance Comparison of P2X4 Receptor
Antagonists
BAY-1797 demonstrates high potency and selectivity for the P2X4 receptor across different

species. The following table summarizes the half-maximal inhibitory concentration (IC50)

values of BAY-1797 and other commonly used P2X4 receptor antagonists against human and

mouse P2X4 receptors, providing a clear comparison of their relative potencies.
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Antagonist
Human P2X4
IC50

Mouse P2X4
IC50

Rat P2X4 IC50
Selectivity
Notes

BAY-1797
108 nM[1], 210 ±

74 nM[2]

112 nM[1], 141 ±

24 nM[2]
233 nM[1]

Selective over

P2X1, P2X3, and

P2X7 receptors

(IC50 > 8.3 µM

for human

receptors)[1].

PSB-12062 248 ± 41 nM[2] 3 ± 2 µM[2] -

Displays modest

selectivity for

human over

mouse P2X4[2].

BX-430 426 ± 162 nM[2] > 100 µM[2] >10 µM

Exhibits excellent

selectivity for

human over

mouse P2X4[2].

5-BDBD 1 ± 0.3 µM[2] > 100 µM[2] -

Shows very good

selectivity for

human over

mouse P2X4[2].

TNP-ATP 17 ± 5 µM[2] 93 ± 4 µM[2] -

Displays

selectivity for

human over

mouse P2X4[2].

PPADS 34 ± 16 µM[2] 42 ± 14 µM[2] -

Broad-spectrum

purinergic

receptor

antagonist[2].

NP-1815-PX 0.26 µM - -

Selective for

P2X4R with high

potency[3].
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P2X4 Receptor Signaling Pathway
Activation of the P2X4 receptor, a ligand-gated ion channel, by extracellular ATP triggers the

influx of cations, primarily Na+ and Ca2+. This leads to membrane depolarization and the

initiation of downstream signaling cascades. In immune cells like microglia and macrophages,

this calcium influx is a critical step linking P2X4 receptor stimulation to the activation of p38

mitogen-activated protein kinase (MAPK). The activation of this pathway can lead to the

synthesis and release of inflammatory mediators such as Brain-Derived Neurotrophic Factor

(BDNF) and Prostaglandin E2 (PGE2).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10790249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

